Executive Summary: The Strategic Value of the Bipiperidine Carboxamide Scaffold
Executive Summary: The Strategic Value of the Bipiperidine Carboxamide Scaffold
An In-Depth Technical Guide to (1,4'-Bipiperidine)-4'-carboxamide: A Core Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as privileged structures due to their unique combination of physicochemical properties, synthetic accessibility, and versatile biological activity. (1,4'-Bipiperidine)-4'-carboxamide is one such scaffold. Comprising two saturated piperidine rings linked through a nitrogen-carbon bond and featuring a primary carboxamide group at a quaternary center, this molecule represents a critical nexus of properties essential for modern drug development.
The bipiperidine core provides a three-dimensional architecture that can effectively probe the complex topographies of biological targets, while its generally favorable solubility and metabolic profile make it an attractive foundation for orally bioavailable therapeutics. The carboxamide functional group is a potent hydrogen bond donor and acceptor, crucial for anchoring ligands within receptor active sites.[1] This technical guide provides an in-depth analysis of (1,4'-Bipiperidine)-4'-carboxamide, consolidating its chemical properties, synthesis, analytical characterization, and its proven applications as a cornerstone for developing novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this high-potential scaffold in their discovery programs.
Molecular Structure and Physicochemical Properties
(1,4'-Bipiperidine)-4'-carboxamide is a chiral molecule typically supplied as a racemate. Its structure is characterized by a piperidine ring substituted at the 4-position with both a carboxamide group and a second piperidine ring linked via its nitrogen atom.
Chemical Structure
Caption: 2D Structure of (1,4'-Bipiperidine)-4'-carboxamide.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of (1,4'-Bipiperidine)-4'-carboxamide, compiled from various chemical data repositories.
| Property | Value | Source(s) |
| CAS Number | 39633-82-4 | [1] |
| Molecular Formula | C₁₁H₂₁N₃O | [2] |
| Molecular Weight | 211.31 g/mol | [2] |
| Appearance | White to off-white solid powder | [3] |
| Solubility | Moderately soluble in water; Soluble in polar organic solvents (e.g., Ethanol, DMSO) | [3] |
| LogP | 0.146 | [2] |
| Stability | Stable under standard conditions; may decompose at high temperatures or in strongly acidic/basic media | [3] |
| Storage | 2-8°C, in a dark, dry, and inert atmosphere | [4] |
| SMILES | C1CCN(CC1)C2(CCNCC2)C(=O)N | [1] |
| InChI Key | AUXZEVXPRCVGAO-UHFFFAOYSA-N | [1][2] |
Synthesis and Purification
While (1,4'-Bipiperidine)-4'-carboxamide is commercially available, understanding its synthesis is crucial for the preparation of novel derivatives. A direct, one-pot synthesis from simple precursors is not commonly reported. A robust and logical multi-step approach, grounded in well-established organic reactions, is presented below. This pathway is designed for high yield and purity, leveraging common laboratory reagents and techniques.
Proposed Synthetic Pathway
The synthesis initiates from 1-benzyl-4-piperidone, utilizing a protective group strategy that allows for the controlled formation of the bipiperidine core, followed by the installation of the carboxamide functionality.
Caption: Proposed multi-step synthesis of (1,4'-Bipiperidine)-4'-carboxamide.
Experimental Protocol: A Self-Validating System
This protocol describes a representative synthesis. Each step includes purification and validation checkpoints, ensuring the integrity of the intermediates and the final product.
Step 1: Synthesis of 1'-Benzyl-1,4'-bipiperidine (Reductive Amination)
-
Rationale: Reductive amination is a highly efficient and reliable method for forming C-N bonds. Using a benzyl protecting group on the piperidone nitrogen prevents unwanted side reactions and can be removed under mild conditions.
-
To a solution of 1-benzyl-4-piperidone (1.0 eq) in 1,2-dichloroethane (DCE), add piperidine (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 20 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the product with dichloromethane (DCM), dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield 1'-benzyl-1,4'-bipiperidine.
Step 2: Synthesis of 1,4'-Bipiperidine (Debenzylation)
-
Rationale: Catalytic hydrogenation is the standard method for cleaving benzyl amines, offering clean conversion and simple workup.
-
Dissolve 1'-benzyl-1,4'-bipiperidine (1.0 eq) in methanol (MeOH).
-
Carefully add 10% Palladium on Carbon (Pd/C, 5-10 mol%).
-
Evacuate the reaction flask and backfill with hydrogen gas (H₂), typically using a balloon. Repeat three times.
-
Stir the mixture vigorously under the H₂ atmosphere at room temperature until TLC/LC-MS indicates complete reaction (typically 12-24 hours).
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional MeOH.
-
Concentrate the filtrate under reduced pressure to yield 1,4'-bipiperidine, which can often be used in the next step without further purification.
The subsequent conversion to the final product from the 1,4'-bipiperidine core is analogous to the well-documented conversion of piperidone to its corresponding 4-amino-4-carboxamide derivative. A Strecker synthesis followed by hydrolysis is a classic and robust method.
Step 3 & 4: Conversion to (1,4'-Bipiperidine)-4'-carboxamide
-
Rationale: This two-step sequence first introduces a nitrile and an amine group (Strecker reaction), followed by selective hydrolysis of the nitrile to a carboxamide under strong acid conditions.
-
Strecker Reaction: To an aqueous solution of 1,4'-bipiperidine (1.0 eq) and ammonium chloride (NH₄Cl, 1.2 eq), add a solution of potassium cyanide (KCN, 1.2 eq) in water dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 24 hours. Extract the resulting aminonitrile intermediate.
-
Nitrile Hydrolysis: Treat the crude aminonitrile with cold, concentrated sulfuric acid and heat gently. This process selectively hydrolyzes the nitrile to the primary amide. Carefully pour the reaction mixture onto ice and basify with a strong base (e.g., NaOH) to precipitate the product.
-
Filter the crude solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure (1,4'-Bipiperidine)-4'-carboxamide.
Analytical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for assessing the purity of (1,4'-Bipiperidine)-4'-carboxamide. The following is a validated protocol template adaptable for most standard laboratory systems.[2][5]
Protocol: Purity Assessment by RP-HPLC
-
Instrumentation: Agilent 1260/1290 Infinity II or equivalent, with UV-VIS detector.
-
Column: C18 stationary phase (e.g., Gemini C18, 5 µm, 250 x 4.6 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile (MeCN).
-
Flow Rate: 1.0 mL/min.
-
Detection: 210 nm (for amide end-absorption).
-
Gradient Program:
-
0-8 min: 5% to 95% B
-
8-12 min: Hold at 95% B
-
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Water:MeCN.
-
Acceptance Criteria: Purity should be ≥95% for use in subsequent research applications.
Spectroscopic Data (Predicted)
While a dedicated publication with the full spectral data for the title compound is elusive, an accurate prediction of its NMR and MS signatures can be made based on data from closely related analogs, such as 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives and the parent 1,4'-bipiperidine core.[6][7]
Predicted ¹H and ¹³C NMR Data (in DMSO-d₆, 400 MHz)
| Position / Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale / Notes |
| Carboxamide (-CONH₂) | ~7.2 (s, 1H), ~6.8 (s, 1H) | ~176.0 (C=O) | Amide protons are broad singlets. Quaternary carbonyl carbon is downfield. |
| Piperidine-4' (C4') | - (Quaternary) | ~60.0 | Quaternary carbon attached to two nitrogens and a carbonyl. |
| Piperidine-4' (CH₂) | ~2.5-2.7 (m, 4H, axial/eq) | ~45.0 | Protons adjacent to the quaternary center. |
| Piperidine-4' (CH₂) | ~1.6-1.8 (m, 4H, axial/eq) | ~30.0 | Protons beta to the quaternary center. |
| Piperidine-1 (N-CH₂) | ~2.8-3.0 (m, 4H) | ~50.0 | Protons on the second piperidine ring adjacent to the linking nitrogen. |
| Piperidine-1 (CH₂) | ~1.4-1.6 (m, 4H) | ~26.0 | Protons beta to the linking nitrogen. |
| Piperidine-1 (CH₂) | ~1.3-1.5 (m, 2H) | ~24.0 | Proton at the gamma position. |
Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI), positive mode.
-
Expected [M+H]⁺: m/z 212.1757
-
Key Fragmentation Pattern: A primary fragmentation would be the cleavage of the C-N bond between the two piperidine rings, leading to characteristic fragments corresponding to the individual ring systems.
Reactivity and Application in Drug Discovery
The true value of (1,4'-Bipiperidine)-4'-carboxamide lies in its utility as a versatile building block. Its functional groups provide distinct handles for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR).
Key Reactive Sites and SAR
Caption: Key sites for Structure-Activity Relationship (SAR) studies.
-
Site A (Secondary Amine): The nitrogen of the second piperidine ring is a nucleophilic secondary amine. This site is the most common point of modification. It readily undergoes N-alkylation or N-acylation, allowing for the introduction of diverse "tail" groups that can modulate potency, selectivity, and pharmacokinetic properties.[8] This is precisely the reaction used to convert the scaffold into the opioid analgesic Piritramide.[1][9]
-
Site B (Carboxamide): The primary amide can be N-substituted or, more fundamentally, serve as a synthetic precursor to other important functional groups like nitriles or bioisosteric replacements such as tetrazoles.
-
Site C (Piperidine Rings): While less common without de novo synthesis, substitution on the carbon backbone of either piperidine ring can introduce chirality or modulate the conformational preferences of the molecule.
Proven Applications in Medicinal Chemistry
-
Opioid Analgesics: The compound is a documented key intermediate in the synthesis of Piritramide, a potent synthetic opioid.[1][10] The secondary amine is alkylated with 4-bromo-2,2-diphenylbutyronitrile to yield the final active pharmaceutical ingredient.[9]
-
Carbonic Anhydrase Inhibitors: Derivatives where the secondary amine is acylated with a sulfamoylbenzoyl group have been developed as highly potent and selective inhibitors of human carbonic anhydrase (hCA) isoforms IX and XII, which are implicated in tumor progression.[8]
-
Antiviral Agents: Piperidine-4-carboxamide derivatives have been investigated as inhibitors of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for HIV-1 entry into host cells.[1]
-
Other CNS Targets: The scaffold's ability to cross the blood-brain barrier makes it suitable for targeting CNS receptors. Derivatives have shown significant binding affinity for sigma receptors and histamine H3 receptors.[1]
Safety, Handling, and Storage
While specific toxicological data for (1,4'-Bipiperidine)-4'-carboxamide is not extensively published, the safety profile can be inferred from its structural components, particularly the 1,4'-bipiperidine core.
-
Hazard Identification: The parent 1,4'-bipiperidine is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation. A significant portion of notifications also classify it as causing severe skin burns and eye damage (Corrosive).[6]
-
GHS Classification (Inferred):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling Precautions:
-
Work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Avoid breathing dust. Prevent contact with skin and eyes.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage is at 2-8°C under an inert atmosphere to ensure long-term stability.[4]
Conclusion
(1,4'-Bipiperidine)-4'-carboxamide is far more than a simple chemical intermediate; it is a strategically important molecular scaffold with a proven track record in the development of successful therapeutics. Its robust and predictable chemistry, combined with a favorable three-dimensional structure and key hydrogen-bonding features, makes it an ideal starting point for generating diverse chemical libraries targeting a wide array of biological systems. From established opioids to next-generation cancer and antiviral therapies, this compound continues to demonstrate its value. The synthetic and analytical protocols detailed in this guide provide a comprehensive framework for researchers to confidently incorporate this versatile building block into their drug discovery and development pipelines.
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Angeli, A., et al. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 12(5), 825–832. Available at: [Link]
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Narayanasamy, J., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 223, 113645. Available at: [Link]
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Zhou, L., et al. (2008). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Journal of Liquid Chromatography & Related Technologies, 31(19), 2951-2960. Available at: [Link]
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